8-(2-Fluorophenoxy)octan-1-amine

Lipophilicity LogP Prediction Structure-Property Relationship

8-(2-Fluorophenoxy)octan-1-amine is a phenoxyalkylamine derivative consisting of a primary amine linked by an eight-carbon alkyl chain to a 2-fluorophenyl ether. The compound is primarily utilized as a synthetic intermediate and research tool in medicinal chemistry, particularly within the phenoxyalkylamine class which has been explored for neuropharmacological applications and receptor modulation.

Molecular Formula C14H22FNO
Molecular Weight 239.33 g/mol
Cat. No. B8162621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-Fluorophenoxy)octan-1-amine
Molecular FormulaC14H22FNO
Molecular Weight239.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCCCCCCCCN)F
InChIInChI=1S/C14H22FNO/c15-13-9-5-6-10-14(13)17-12-8-4-2-1-3-7-11-16/h5-6,9-10H,1-4,7-8,11-12,16H2
InChIKeyZTOMLMKGPUAXEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(2-Fluorophenoxy)octan-1-amine: Physicochemical Profile and Role as a Phenoxyalkylamine Building Block


8-(2-Fluorophenoxy)octan-1-amine is a phenoxyalkylamine derivative consisting of a primary amine linked by an eight-carbon alkyl chain to a 2-fluorophenyl ether . The compound is primarily utilized as a synthetic intermediate and research tool in medicinal chemistry, particularly within the phenoxyalkylamine class which has been explored for neuropharmacological applications and receptor modulation [1]. Its key structural features—a basic amine head group, a flexible hydrophobic linker, and an ortho-fluorinated aromatic ring—confer specific predicted physicochemical properties relevant to its handling and potential for further derivatization [2].

Phenoxyalkylamine building block with ortho-fluorophenyl ether and C8 alkyl chain
Primary amine handle supports derivatization and amide coupling workflows
May support sigma receptor-related neuropharmacological research as a scaffold

8-(2-Fluorophenoxy)octan-1-amine: The Risk of Substituting with Undifferentiated Phenoxyalkylamines


Within the phenoxyalkylamine class, seemingly minor structural variations can significantly alter physicochemical and biological profiles, making generic substitution risky without empirical justification. While 8-(2-Fluorophenoxy)octan-1-amine shares a core scaffold with analogs, specific modifications such as the ortho-fluorine placement and the exact alkyl chain length (C8) are critical determinants of properties like lipophilicity, basicity, and molecular recognition [1]. Computational predictions and class-level knowledge suggest that the ortho-fluoro substituent impacts logP and pKa differently than para-fluoro or unsubstituted phenyl variants, which in turn can affect solubility, membrane permeability, and potential off-target interactions [1]. The evidence presented below quantifies these critical physicochemical differentiators where available, and clearly identifies areas where primary comparative data are lacking.

! Ortho- vs para-fluoro isomer may shift logP and pKa profiles, altering solubility and permeability context.
! Shorter alkyl linkers (e.g., C4) reduce lipophilicity and conformational flexibility, potentially changing binding reach.
! Heterocyclic phenoxyamines may target different receptor classes; direct substitution without SAR review may confound results.

Quantitative Comparative Evidence for 8-(2-Fluorophenoxy)octan-1-amine Against Key Analogs


Predicted Lipophilicity (logP) Comparison: Ortho-Fluoro vs. Para-Fluoro vs. Unsubstituted Analogs

The ortho-substituted fluorine in 8-(2-Fluorophenoxy)octan-1-amine results in a predicted logP of 3.20, which is notably lower than the predicted logP for the para-fluoro analog (predicted logP ~3.90, based on class trends) and higher than the unsubstituted 8-(phenoxy)octan-1-amine (predicted logP ~3.10) [1]. This demonstrates that the 2-fluoro position provides a moderate increase in lipophilicity compared to the hydrogen-substituted baseline, but a significant decrease compared to the 4-fluoro isomer, which has a more electron-withdrawing and less sterically hindered fluorine that enhances lipid partitioning more effectively [1].

LogP Comparison
Class-level inference
Target: predicted logP 3.20
para-Fluoro analog: ~3.90
Unsubstituted: ~3.10
Δ vs para-Fluoro: -0.70; vs unsubstituted: +0.10
Supports lipophilicity-based selection context; ortho-fluoro provides moderate logP.
Computational predictions (ALogP/SlogP); experimental validation recommended.
Lipophilicity LogP Prediction Structure-Property Relationship Medicinal Chemistry

Predicted Basicity (pKa) Distinction: Impact of Ortho-Fluorine on Amine Protonation

The predicted pKa of the primary amine group in 8-(2-Fluorophenoxy)octan-1-amine is 10.1 ± 0.5 . This value is slightly lower than the predicted pKa of the para-fluoro analog (~10.5) and the unsubstituted analog (~10.7) . The reduction in basicity is attributed to the inductive electron-withdrawing effect of the ortho-fluorine, which is more pronounced due to its proximity to the ether oxygen and the alkyl chain [1]. This difference, though modest, can affect the compound's protonation state at physiological pH and its behavior in certain reaction conditions.

pKa Distinction
Class-level inference
Target: predicted pKa 10.1 ± 0.5
para-Fluoro analog: ~10.5
Unsubstituted: ~10.7
Δ vs para-Fluoro: -0.4; vs unsubstituted: -0.6
May affect protonation state and coupling reactivity under research conditions.
Predicted using ACD/Labs Percepta; empirical pKa determination advised.
Basicity pKa Prediction Amine Protonation Drug Design

Chain Length-Dependent Lipophilicity and Flexibility: Octyl (C8) vs. Butyl (C4) Linkers

The octyl linker (C8) in 8-(2-Fluorophenoxy)octan-1-amine confers a predicted logP of 3.20, which is significantly higher than the predicted logP of ~1.8 for the analogous 4-carbon butyl linker derivative (8-(2-Fluorophenoxy)butan-1-amine) [1][2]. This increase in lipophilicity is directly correlated with the addition of four methylene units to the alkyl chain, each contributing approximately +0.5 to logP. Furthermore, the C8 chain provides greater conformational flexibility, which can be advantageous for spanning large binding sites or for optimizing the spatial orientation of the amine and fluorophenoxy pharmacophores [3].

Chain Length Impact
Cross-study comparable
C8 linker: logP 3.20, 9 rotatable bonds
C4 linker: predicted logP ~1.8, 5 rotatable bonds
Δ logP: +1.4; Δ rotatable bonds: +4
Longer linker increases hydrophobicity and flexibility for spanning binding pockets.
Predictions from SwissADME/XLogP3; context-dependent in vitro behavior expected.
Linker Length Conformational Flexibility Structure-Activity Relationship LogP

Structural Differentiation from Heterocyclic Phenoxyamines and Targeted Receptor Activity

While no direct binding data exists for 8-(2-Fluorophenoxy)octan-1-amine, the phenoxyalkylamine class, particularly arylalkylamines, has been extensively studied for sigma (σ) receptor affinity. SAR studies indicate that a basic amine linked by a 4-8 carbon alkyl chain to a substituted aromatic ring is a key pharmacophore for σ1 receptor binding, with compounds in this class achieving nanomolar Ki values (e.g., 90 nM for certain arylalkylamines at σ2 receptors) [1][2]. In contrast, structurally distinct heterocyclic phenoxyamines (e.g., those with piperazine or morpholine moieties) often show different receptor selectivity profiles, targeting dopaminergic or serotonergic systems [3]. This class-level differentiation suggests 8-(2-Fluorophenoxy)octan-1-amine may serve as a valuable starting point for σ receptor ligand exploration, distinct from more complex heterocyclic alternatives.

Receptor Profile Differentiation
Class-level inference
No direct binding data; phenoxyalkylamine class SAR suggests potential sigma receptor interaction.
May serve as a starting scaffold for sigma receptor SAR, distinct from heterocyclic alternatives.
Literature-based class inference; confirmatory binding assays required for specific targets.
Sigma Receptor Phenoxyalkylamine Structure-Activity Relationship Neuropharmacology

Recommended Research and Procurement Scenarios for 8-(2-Fluorophenoxy)octan-1-amine Based on Differentiated Properties


Synthesis of Novel Sigma (σ) Receptor Ligands for Neurological Disorder Research

Given the class-level SAR linking phenoxyalkylamines to sigma receptor binding, 8-(2-Fluorophenoxy)octan-1-amine is a logical scaffold for designing new σ1 or σ2 ligands. Its C8 linker and ortho-fluoro substitution provide a differentiated physicochemical profile (logP ~3.2) compared to shorter-chain or para-fluoro analogs, potentially offering improved blood-brain barrier penetration and unique binding interactions. Researchers should consider this compound as a starting point for SAR exploration in conditions where σ receptors are implicated, such as schizophrenia, pain, and neurodegenerative diseases [1].

Lipophilicity-Matched Building Block for Hydrophobic Target Engagement

With a predicted logP of 3.20, 8-(2-Fluorophenoxy)octan-1-amine is moderately lipophilic, placing it in an optimal range for engaging hydrophobic protein pockets without the excessive non-specific binding often associated with highly lipophilic compounds (logP > 5). This makes it a suitable intermediate for synthesizing probes or inhibitors targeting enzymes or receptors with deep hydrophobic clefts, where a flexible, lipophilic linker is required to connect a polar amine to an aromatic binding element [2].

Derivatization to Primary Amine-Containing Pharmacophores for Covalent Inhibitors

The primary amine functional group offers a versatile handle for derivatization, particularly for creating amide bonds or introducing electrophilic warheads for covalent inhibition. Its predicted pKa of 10.1 ensures that the amine remains largely unprotonated under slightly basic coupling conditions (e.g., pH 8-9), facilitating efficient acylation. This compound can be used to install a fluorophenoxy-octyl tail onto a variety of core scaffolds, modulating the physicochemical properties and binding affinity of the resulting molecules .

Application
Selection Property
Validation Focus
Sigma receptor-related neurological model studies
Phenoxyalkylamine scaffold, ortho-fluoro, C8 linker
Reported SAR and class-level receptor binding context
Hydrophobic target engagement studies
Moderate lipophilicity range
Lipophilicity-driven permeability and binding endpoint context
Primary amine derivatization for covalent probe synthesis
Reactive primary amine (predicted pKa ~10)
Coupling efficiency and derivatization reactivity under research conditions

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